Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) is a chemical compound with the molecular formula C9H17NO3. It is known for its unique structure, which includes a propanoic acid moiety linked to an aminocyclohexyl group via an ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) typically involves the reaction of propanoic acid derivatives with 2-aminocyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common reagents used in this synthesis include acid chlorides or anhydrides of propanoic acid and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) involves its interaction with specific molecular targets and pathways. The aminocyclohexyl group may interact with biological receptors or enzymes, modulating their activity. The propanoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-
- Propanoic acid, 2-[(2-hydroxycyclohexyl)oxy]-
- Propanoic acid, 2-[(2-methylcyclohexyl)oxy]-
Uniqueness
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) is unique due to its specific aminocyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H17NO3 |
---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-(2-aminocyclohexyl)oxypropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h6-8H,2-5,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
FIUHKTBRAMFTNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1CCCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.